molecular formula C8H9FN2O3 B038557 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) CAS No. 111374-71-1

3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI)

Cat. No.: B038557
CAS No.: 111374-71-1
M. Wt: 200.17 g/mol
InChI Key: KXNXPBHMWXXNHW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with amino, fluoro, and methoxy groups, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorinated pyridine derivative is reacted with appropriate nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino, fluoro, and methoxy allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylicacid,3-amino-5-fluoro-6-methoxy-,methylester
  • 4-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester

Uniqueness

3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of amino, fluoro, and methoxy groups along with the methyl ester functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-amino-5-fluoro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c1-13-7-5(9)3-4(6(10)11-7)8(12)14-2/h3H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXPBHMWXXNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)N)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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